

The Sesterterpenoid Hyrtiosal: A Deep Dive into its Marine Origins and Natural Sources

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Compound of Interest

Compound Name: *Hyrtiosal*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Hyrtiosal, a notable sesterterpenoid, has been identified as a bioactive metabolite derived from marine sponges. This technical guide provides a comprehensive overview of the origins and natural sources of **Hyrtiosal**, with a focus on its biological producers and the broader context of its biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds from its primary source are presented, alongside a summary of its known biological activities that involve key cellular signaling pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of **Hyrtiosal**.

Introduction

Marine invertebrates, particularly sponges of the phylum Porifera, are a prolific source of novel secondary metabolites with significant pharmacological potential.[1][2][3] Among these, the sesterterpenoids, a class of C25 isoprenoids, have demonstrated a wide range of biological activities.[4][5] **Hyrtiosal**, a specific sesterterpenoid, has been isolated from marine sponges of the genus *Hyrtios* and has attracted scientific interest due to its interesting chemical structure and bioactivity.[6][7][8] This guide delves into the origins of **Hyrtiosal**, its natural sources, and the methodologies for its study.

Natural Sources of Hyrtiosal

Hyrtiosal is a natural product primarily isolated from marine sponges of the genus *Hyrtios*, which belongs to the family Thorectidae within the order Dictyoceratida.[6][7] The most frequently cited source for **Hyrtiosal** is the sponge species *Hyrtios erectus*. [6][9][10] Specimens of *Hyrtios erectus* that have yielded **Hyrtiosal** and other bioactive compounds have been collected from various marine environments, including the Red Sea and the waters off Okinawa, Japan.[6][10]

While specific quantitative yields for **Hyrtiosal** from its natural sources are not extensively reported in the available literature, the repeated isolation of this compound from *Hyrtios* species underscores the significance of this genus as a primary source for this sesterterpenoid.

Biosynthesis of Hyrtiosal

The precise biosynthetic pathway of **Hyrtiosal** has not been fully elucidated. However, as a sesterterpenoid, its biosynthesis is understood to originate from the general terpenoid pathway. [5] The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The biosynthesis of the C₂₅ backbone of sesterterpenoids proceeds through the head-to-tail condensation of five isoprene units. This involves the sequential addition of IPP units to a growing polyprenyl pyrophosphate chain, catalyzed by prenyltransferase enzymes. The immediate precursor to sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP).[5] Following the formation of GFPP, terpene synthases catalyze complex cyclization reactions to generate the diverse carbocyclic skeletons characteristic of sesterterpenoids, including the one found in **Hyrtiosal**. Subsequent enzymatic modifications, such as oxidations, reductions, and isomerizations, would then lead to the final structure of **Hyrtiosal**.

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hyrtiosal; } General biosynthetic pathway for sesterterpenoids like Hyrtiosal.
```

Experimental Protocols: Isolation and Characterization

A specific, detailed experimental protocol exclusively for the isolation of **Hyrtiosal** is not readily available in a single source. However, by compiling methodologies from studies on the isolation of sesterterpenoids and other metabolites from Hyrtios sponges, a general and representative protocol can be outlined.^{[1][10][11]}

Extraction

- **Sample Preparation:** The collected sponge material (*Hyrtios erectus*) is frozen immediately after collection to preserve the chemical integrity of its metabolites. The frozen sponge is then thawed, cut into smaller pieces, and freeze-dried.
- **Solvent Extraction:** The dried and macerated sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
- **Concentration:** The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-

butanol and water, followed by further partitioning of the n-butanol fraction between aqueous methanol and n-hexane.

- Column Chromatography: The resulting fractions are then subjected to various column chromatography techniques.
 - Normal-Phase Column Chromatography: Fractions rich in sesterterpenoids (e.g., the n-hexane fraction) are typically separated on a silica gel column using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.
 - Size-Exclusion Chromatography: Further separation can be achieved using size-exclusion chromatography on Sephadex LH-20, often with a solvent system like 20% aqueous methanol.

Purification

- High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system, such as a gradient of methanol and water.

Structure Elucidation

The chemical structure of the purified **Hyrtingsol** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure, including:
 - ^1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY)
 - Heteronuclear Single Quantum Coherence (HSQC)

- Heteronuclear Multiple Bond Correlation (HMBC)
- Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry.

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Signaling Pathways Modulated by Hyrtiosal

Hyrtiosal has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[9] This activity gives **Hyrtiosal** the potential to influence several downstream signaling pathways.

PI3K/AKT Signaling Pathway

By inhibiting PTP1B, **Hyrtiosal** can enhance the activation of the PI3K/AKT signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor, thereby dampening the downstream signal. Inhibition of PTP1B by **Hyrtiosal** leads to sustained insulin receptor activation, promoting the activation of PI3K and subsequent phosphorylation and activation of AKT. Activated AKT plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[9]

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```

TGF- β /Smad2 Signaling Pathway

Hyrtiosal has also been shown to modulate the transforming growth factor-beta (TGF- β)/Smad2 signaling pathway.[9] Insulin signaling, which is enhanced by **Hyrtiosal's** inhibition of PTP1B, can in turn inhibit the activation of Smad2, a key downstream effector of the TGF- β pathway. The TGF- β signaling cascade is initiated by the binding of TGF- β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. By potentiating insulin signaling, **Hyrtiosal** can facilitate the insulin-mediated inhibition of Smad2 activation.[9]

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the TGF- $\beta$ /Smad2 signaling pathway.
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Conclusion

Hyrtiosal stands as a compelling example of the rich chemical diversity found within marine sponges of the genus *Hyrtios*. Its origins as a sesterterpenoid natural product from *Hyrtios erectus* highlight the importance of marine ecosystems as a source for novel bioactive compounds. While the specifics of its biosynthesis are yet to be fully detailed, the general pathway for sesterterpenoid formation provides a solid foundation for future biosynthetic studies. The outlined experimental protocols offer a practical guide for the isolation and characterization of **Hyrtiosal** and related compounds. Furthermore, the elucidation of its effects on key cellular signaling pathways, such as PI3K/AKT and TGF- β /Smad2, opens avenues for further research into its therapeutic potential. This guide serves as a comprehensive resource to stimulate and support ongoing and future investigations into this promising marine-derived metabolite.

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